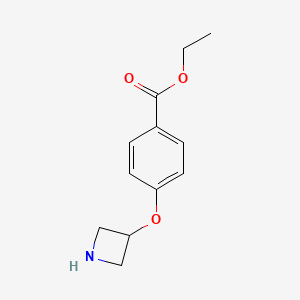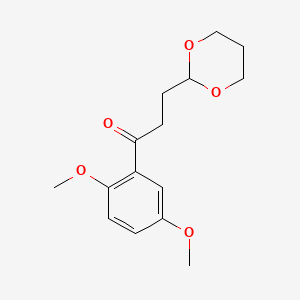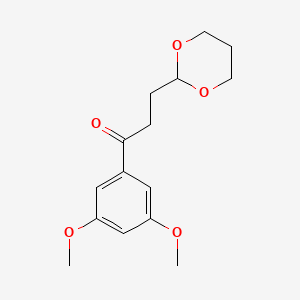![molecular formula C7H5N3O2 B1326410 3-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-35-3](/img/structure/B1326410.png)
3-Nitro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-catalyzed Reductive N-heterocyclization Palladium-catalyzed reductive N-heterocyclization has been utilized for synthesizing bicyclic pyrrolo-fused heteroaromatic compounds, including pyrrolo[3,2-c]pyridine. This method provides an efficient pathway to generate a variety of fused bicyclic ring systems with yields ranging from 32% to 94% (Gorugantula et al., 2010).
Structural Characterization The crystal structure of related pyrrolo[2,3-b]pyridine compounds has been elucidated to show intramolecular hydrogen bonding and specific dihedral angles that influence the compound's three-dimensional arrangement (Pfaffenrot et al., 2012).
Building Blocks for Synthesis 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been reported as versatile building blocks for synthesizing substituted 7-azaindole derivatives. They offer a straightforward approach for functional diversification through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Biological Activity Overview Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties, including analgesic and sedative effects, and show potential for treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Synthetic Applications The molecule has been utilized in synthetic chemistry for the development of novel synthetic methodologies, including metal-free nitrative bicyclization of diynes, providing access to diverse tricyclic pyrroles (Wang et al., 2022), and a four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, showcasing the versatility of this compound in facilitating the formation of complex heterocycles (Li et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been studied as colchicine-binding site inhibitors . Colchicine is a potent drug used to treat gout, and it works by binding to tubulin, a protein that forms the microtubule structures within cells .
Mode of Action
The exact mode of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridine remains unclear. If we consider its potential role as a colchicine-binding site inhibitor, it may interact with its targets by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division .
Biochemical Pathways
Given its potential role as a colchicine-binding site inhibitor, it might impact the microtubule assembly pathway, leading to disruption of cell division and potentially inducing cell death .
Result of Action
Based on its potential role as a colchicine-binding site inhibitor, it might disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .
Analyse Biochimique
Biochemical Properties
3-Nitro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and xenobiotics . Additionally, this compound interacts with other biomolecules, such as P-glycoprotein, affecting its substrate specificity and transport activity . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic properties against tumor cells, particularly in cancer cell lines such as HeLa, SGC-7901, and MCF-7 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells and induce apoptosis, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its inhibition of the enzyme CYP1A2, which involves binding to the enzyme’s active site and preventing substrate metabolism . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as sealed storage at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of drugs and other xenobiotics . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound interacts with P-glycoprotein, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJFVDMKIHFPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646627 |
Source


|
| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-35-3 |
Source


|
| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

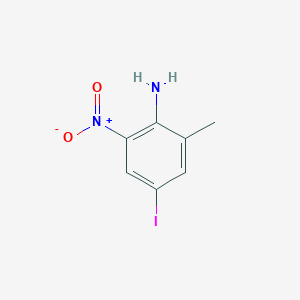



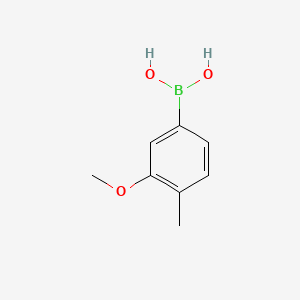

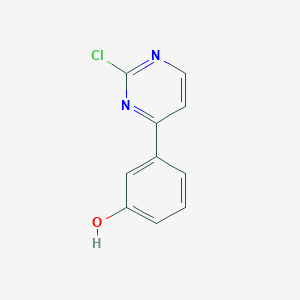
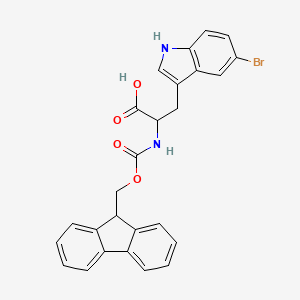

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
